3-(5-Amino-4-cyanopyrazol-1-yl)benzoic Acid Methyl Ester
Description
Properties
IUPAC Name |
methyl 3-(5-amino-4-cyanopyrazol-1-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-18-12(17)8-3-2-4-10(5-8)16-11(14)9(6-13)7-15-16/h2-5,7H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZIYWNQYFRJRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2C(=C(C=N2)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Amino-4-cyanopyrazol-1-yl)benzoic Acid Methyl Ester typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the pyrazole ring, followed by functionalization to introduce the amino and cyano groups. The final step involves esterification to form the benzoic acid methyl ester moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The aromatic ring in the benzoic acid methyl ester moiety can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced forms of the cyano group.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Synthesis of Bioactive Compounds
The compound serves as a versatile building block in the synthesis of various pyrazole derivatives. Pyrazoles are known for their broad range of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory effects. The presence of the pyrazole nucleus allows for the preparation of numerous derivatives that can be tailored for specific biological targets.
Table 1: Synthesis Pathways Using 3-(5-Amino-4-cyanopyrazol-1-yl)benzoic Acid Methyl Ester
| Reaction Type | Product Type | Notable Applications |
|---|---|---|
| Cyclocondensation | Bicyclic nitrogen heterocycles | Anticancer agents |
| Reaction with hydrazines | 5-Aminopyrazoles | Antibacterial and antifungal agents |
| Functionalization | Diverse pyrazole derivatives | Antidepressants, anti-inflammatory drugs |
Anticancer Activities
Recent studies have highlighted the anticancer potential of compounds derived from this compound. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines, including prostate cancer cells (LNCaP and PC-3). These findings suggest that modifications to the pyrazole structure can enhance its efficacy against cancer.
Case Study: Anticancer Activity Evaluation
In a study evaluating the cytotoxic effects of synthesized pyrazole derivatives on human prostate cancer cell lines, several compounds exhibited IC50 values in the low micromolar range. One notable derivative demonstrated an IC50 of 4.95 µM against triple-negative breast cancer cells (Hs578t), indicating promising anticancer activity .
Other Pharmacological Effects
Beyond anticancer properties, compounds related to this compound have been explored for their potential as antibacterial and antifungal agents. The structural diversity provided by the pyrazole moiety allows for the development of new therapeutic agents targeting various pathogens.
Table 2: Biological Activities of Pyrazole Derivatives
| Biological Activity | Example Compounds | Mechanism of Action |
|---|---|---|
| Antibacterial | 5-Amino-4-benzoylpyrazoles | Inhibition of bacterial cell wall synthesis |
| Antifungal | Pyrazole derivatives | Disruption of fungal cell membrane integrity |
| Anti-inflammatory | Selected pyrazoles | Inhibition of pro-inflammatory cytokines |
Conclusion and Future Directions
The applications of this compound span a wide range of fields within medicinal chemistry. Its role as a precursor for synthesizing various bioactive compounds underscores its importance in drug discovery and development. Future research should focus on optimizing synthetic routes to enhance yield and efficacy while exploring additional biological activities that these compounds may exhibit.
Mechanism of Action
The mechanism of action of 3-(5-Amino-4-cyanopyrazol-1-yl)benzoic Acid Methyl Ester involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The ester moiety may also play a role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between 3-(5-Amino-4-cyanopyrazol-1-yl)benzoic Acid Methyl Ester and related compounds:
Key Observations:
Ester Group Impact :
- The methyl ester variant is expected to exhibit slightly lower molecular weight and lipophilicity compared to its ethyl ester analog (256.27 vs. ~254.24) . Ethyl esters generally enhance membrane permeability in drug candidates, suggesting the methyl variant may have distinct pharmacokinetic properties.
Core Heterocycle Differences :
- Unlike thiophene-based analogs (e.g., compounds 7a/7b), the target compound’s pyrazole core may confer greater metabolic stability but reduced π-stacking interactions in biological targets .
The piperazinyl benzoate () demonstrates how bulky substituents (e.g., piperazine) can modulate target selectivity, a feature absent in the simpler pyrazole esters .
Biological Activity
3-(5-Amino-4-cyanopyrazol-1-yl)benzoic acid methyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biochemical properties, molecular mechanisms, and biological effects, supported by relevant case studies and research findings.
Overview of the Compound
This compound belongs to the class of pyrazole derivatives. Pyrazoles are characterized by a five-membered ring containing two nitrogen atoms, which contribute to their reactivity and biological relevance. The compound's structure is crucial for its interaction with various biological targets, including enzymes and proteins involved in critical cellular processes.
The compound exhibits several noteworthy biochemical properties:
- Enzyme Inhibition : It has been shown to inhibit specific kinases, which are essential for cell signaling pathways. By binding to the active site of these enzymes, it prevents their interaction with natural substrates, thereby modulating cellular responses.
- Interaction with Proteins : The compound interacts with proteins involved in DNA repair mechanisms, suggesting its potential role as a therapeutic agent in conditions where such processes are disrupted.
- Cellular Effects : Research indicates that it influences cell functions by modulating signaling pathways, gene expression, and metabolism. For instance, it activates certain transcription factors that promote cell survival and proliferation.
Molecular Mechanisms
The biological activity of this compound can be attributed to several molecular mechanisms:
- Binding Affinity : The compound selectively binds to specific biomolecules, altering their activity. This can result in either inhibition or activation depending on the context of the interaction.
- Gene Expression Modulation : By influencing transcription factors, the compound can induce changes in gene expression patterns that affect cellular behavior and metabolism.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various benzoic acid derivatives, including this compound. The results indicated promising activity against a range of bacterial strains, highlighting its potential as an antimicrobial agent .
Anti-inflammatory Properties
In another investigation, compounds similar to this compound were assessed for their anti-inflammatory effects. The results demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting that this compound could be developed as an anti-inflammatory therapeutic .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines revealed that the compound exhibits selective cytotoxic effects. Notably, it showed lower toxicity towards normal cells while effectively inhibiting cancer cell proliferation . This selectivity is crucial for developing targeted cancer therapies.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Antimicrobial, anti-inflammatory | Selective enzyme inhibition |
| 3-(5-Amino-4-cyanopyrazol-1-yl)benzoic Acid | Moderate cytotoxicity against cancer cells | Broader spectrum of activity |
| 3-(5-Amino-4-cyanopyrazol-1-yl)benzoic Acid Ethyl Ester | Enhanced solubility and bioavailability | Different pharmacokinetic properties |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(5-Amino-4-cyanopyrazol-1-yl)benzoic Acid Methyl Ester?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Pyrazole Core Formation : Cyclocondensation of hydrazine derivatives with β-ketoesters or nitriles under basic conditions (e.g., K₂CO₃ as a catalyst) to form the 5-amino-4-cyanopyrazole moiety .
Esterification : Reaction of the benzoic acid derivative with methanol under acid catalysis (e.g., H₂SO₄) or via methyl chloride in anhydrous conditions .
Coupling : The pyrazole and benzoate groups are linked via nucleophilic substitution or palladium-catalyzed cross-coupling reactions, depending on the substituent positions .
- Key Considerations : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and optimize pH to avoid hydrolysis of the cyano group .
Q. Which spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use deuterated DMSO or CDCl₃ to resolve aromatic protons (δ 7.0–8.5 ppm for benzoate) and pyrazole NH₂/CN groups (δ 5.5–6.5 ppm). Assign peaks using 2D NMR (COSY, HSQC) to confirm regiochemistry .
- IR Spectroscopy : Identify characteristic stretches for C≡N (~2200 cm⁻¹), ester C=O (~1720 cm⁻¹), and NH₂ (~3400 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular ion peaks and fragmentation patterns .
Q. How to optimize purification methods for this ester?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) to separate polar byproducts. Pre-adsorb the crude product onto silica before loading .
- Recrystallization : Dissolve in hot ethanol/water (9:1), then cool to 4°C for crystal formation. Filter under reduced pressure and dry in a vacuum desiccator .
- HPLC : For high-purity requirements, employ reverse-phase C18 columns with acetonitrile/water (0.1% TFA) as the mobile phase .
Advanced Research Questions
Q. How to address inconsistencies in spectroscopic data during characterization?
- Methodological Answer :
- X-ray Crystallography : Resolve structural ambiguities (e.g., tautomerism in the pyrazole ring) by growing single crystals via slow evaporation in ethanol/ethyl acetate .
- Dynamic NMR : Perform variable-temperature NMR experiments to detect rotational barriers in the ester group or hindered pyrazole substitution .
- HPLC-MS Coupling : Correlate retention times with mass fragments to identify co-eluting impurities or degradation products .
Q. What strategies mitigate side reactions during synthesis (e.g., ester hydrolysis or cyano group degradation)?
- Methodological Answer :
- Controlled pH : Maintain neutral to slightly acidic conditions (pH 6–7) during synthesis to prevent hydrolysis of the ester or cyano group. Use buffered systems (e.g., ammonium acetate, pH 6.5) .
- Low-Temperature Coupling : Conduct coupling reactions at 0–5°C to minimize unwanted nucleophilic attacks on the cyano group .
- Protecting Groups : Temporarily protect the amino group with Boc or Fmoc moieties before introducing the cyanide, then deprotect under mild conditions (e.g., TFA for Boc) .
Q. How to apply computational modeling to predict reactivity or binding interactions of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model electron density maps, focusing on the electrophilic pyrazole C-4 position and nucleophilic ester carbonyl .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Parameterize the cyano group’s partial charges with RESP fitting .
- MD Simulations : Assess stability in aqueous environments (e.g., solubility in DMSO/water mixtures) with GROMACS, using the CHARMM36 force field .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
